1-[2-Methoxy-5-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol
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Overview
Description
1-[2-Methoxy-5-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is a complex organic compound that features a combination of methoxy, furan, and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the furan derivative: The starting material, 5-methylfuran, is reacted with formaldehyde and an amine to form the intermediate 5-methylfuran-2-ylmethylamine.
Etherification: The intermediate is then reacted with 2-methoxy-5-bromomethylphenol under basic conditions to form the ether linkage.
Piperidine introduction: The final step involves the reaction of the ether intermediate with 3-piperidin-1-ylpropan-2-ol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methoxy-5-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield diketone derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-[2-Methoxy-5-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-5-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Methoxy-5-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-methoxy-5-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-17-6-8-20(28-17)14-23-13-18-7-9-21(26-2)22(12-18)27-16-19(25)15-24-10-4-3-5-11-24/h6-9,12,19,23,25H,3-5,10-11,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZBDEFLRHEDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CC(=C(C=C2)OC)OCC(CN3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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